molecular formula C22H28FN3O B2745947 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide CAS No. 1210643-92-7

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2745947
CAS No.: 1210643-92-7
M. Wt: 369.484
InChI Key: YMPCCAFBQLDWAX-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide is a synthetic compound featuring a phenylbutanamide backbone linked to a 4-fluorophenyl-substituted piperazine moiety via an ethyl chain. This structure combines elements common to psychoactive and receptor-targeting molecules, where the piperazine ring often modulates receptor affinity (e.g., serotonin or dopamine receptors), and the fluorophenyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c1-2-21(18-6-4-3-5-7-18)22(27)24-12-13-25-14-16-26(17-15-25)20-10-8-19(23)9-11-20/h3-11,21H,2,12-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPCCAFBQLDWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Neuropharmacology

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide has been investigated for its effects on neurotransmitter systems. Its structural components suggest potential interactions with serotonin and dopamine receptors, making it a candidate for the development of drugs targeting mood disorders and schizophrenia.

Case Studies

  • Dopamine Reuptake Inhibition : Research indicates that compounds with similar piperazine structures can inhibit dopamine reuptake, potentially leading to therapeutic effects in conditions such as depression and ADHD .
  • Serotonin Receptor Modulation : Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating anxiety disorders .

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial properties of compounds related to this compound. The compound's ability to inhibit Plasmodium falciparum, the causative agent of malaria, has been a significant focus.

Research Findings

  • In Vitro Activity : A study found that derivatives of similar structures exhibited potent antiplasmodial activity with IC50 values in the low micromolar range, indicating their potential as lead compounds for malaria treatment .
  • Selectivity Index : The selectivity index of these compounds suggests low toxicity towards human cells, making them promising candidates for further development .

Cancer Research

The compound's structural attributes suggest potential applications in oncology, particularly in targeting cancer cell proliferation.

  • Cytotoxicity Studies : Preliminary studies have indicated that compounds with similar piperazine frameworks exhibit selective cytotoxicity against various cancer cell lines without significantly affecting normal cells .

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity and influencing neurotransmission . This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a phenylbutanamide core, ethyl linker, and fluorophenyl-piperazine substitution. Below is a detailed comparison with three analogs synthesized in related studies (compounds 17 , 18 , and 19 from ), highlighting key structural and functional differences:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Site A (Amide/Backbone) Site B (Piperazine Substitution) Site C (Linker/Carbonyl) Key Features
Target Compound Phenylbutanamide 2-phenylbutanamide 4-(4-fluorophenyl)piperazin-1-yl Ethyl linker Fluorine enhances electronegativity; ethyl chain balances flexibility/stability.
Compound 17: 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide Phenylbutanamide Thiophene substitution None (no piperazine) Direct attachment Trifluoromethyl group increases hydrophobicity; lacks piperazine receptor-targeting potential.
Compound 18: 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Ketone backbone Thiophene substitution 4-(trifluoromethylphenyl)piperazine Carbonyl group Ketone replaces amide, reducing hydrogen-bonding capacity; trifluoromethyl enhances metabolic resistance.
Compound 19: 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine Alkyl chain backbone Thiophene substitution 4-(trifluoromethylphenyl)piperazine Butyl linker (no carbonyl) Absence of carbonyl limits polar interactions; alkyl chain may improve membrane permeability.

Key Findings from Structural Variations

Piperazine Substitution (Site B):

  • The target compound’s 4-fluorophenyl group on the piperazine ring provides a balance of electronegativity and steric bulk compared to 4-trifluoromethylphenyl in compounds 18 and 17. Fluorine’s smaller size may improve receptor binding specificity, while trifluoromethyl groups enhance hydrophobicity but increase steric hindrance .
  • Piperazine-free analogs (e.g., compound 17) lack the receptor-targeting versatility seen in the target compound.

Carbonyl/Amide vs. Alkyl Linkers (Site C): The target’s amide group enables hydrogen bonding with biological targets, a feature absent in compound 19’s alkyl chain.

Pharmacological Implications

While direct activity data for the target compound is sparse, insights from analogs suggest:

  • Receptor Affinity: Piperazine-containing compounds (target, 18, 19) likely target monoaminergic receptors, with fluorophenyl substitution favoring serotonin receptor subtypes.
  • Metabolic Stability: The ethyl linker in the target compound may reduce oxidative metabolism compared to compound 19’s butyl chain.
  • Solubility: The amide group in the target compound improves aqueous solubility relative to compound 19’s alkyl backbone.

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide, also known by its CAS number 65274-71-7, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of tyrosinase (TYR). This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H29FN4O2C_{23}H_{29}FN_{4}O_{2}, with a molecular weight of approximately 412.5 g/mol. The compound features a piperazine ring substituted with a fluorophenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H29FN4O2
Molecular Weight412.50 g/mol
LogP2.643
PSA39.26 Ų

The primary biological activity of this compound revolves around its inhibitory effects on tyrosinase, an enzyme critical in the biosynthesis of melanin. Tyrosinase inhibitors are sought after for therapeutic applications in treating hyperpigmentation disorders and skin conditions such as melasma.

Tyrosinase Inhibition

Recent studies have identified this compound as a competitive inhibitor of tyrosinase derived from Agaricus bisporus (AbTYR). Kinetic studies revealed that the compound exhibited significant inhibitory potency with an IC50 value in the low micromolar range, suggesting its potential efficacy in reducing melanin production without cytotoxic effects on human skin cells.

Case Studies and Experimental Results

  • Inhibition Studies :
    • A study evaluated various derivatives of piperazine compounds, noting that those containing the 4-fluorobenzylpiperazine moiety showed enhanced inhibition of TYR compared to traditional inhibitors like kojic acid. The compound exhibited an IC50 value significantly lower than that of kojic acid, indicating a more potent inhibitory effect on TYR activity .
  • Cell Viability Assays :
    • In vitro assays using B16F10 melanoma cells demonstrated that treatment with this compound resulted in reduced melanin synthesis without inducing cytotoxicity, underscoring its therapeutic potential in dermatological applications .
  • Molecular Docking Studies :
    • Computational docking studies suggested that the compound binds effectively to the active site of TYR, blocking substrate access and thereby inhibiting enzyme activity. This binding mode was consistent across various piperazine derivatives studied .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide, and what critical reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with 4-(4-fluorophenyl)piperazine. Key steps include:

Alkylation : Reacting the piperazine core with ethyl bromoacetate under reflux in aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the intermediate with 2-phenylbutanoic acid. Solvent choice (e.g., dichloromethane) and inert atmosphere (N₂) are critical to prevent hydrolysis .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

  • Critical Factors :

  • Temperature control during alkylation to avoid side reactions.

  • Stoichiometric excess of coupling reagents (1.2–1.5 eq) to maximize amide formation .

    StepReagents/ConditionsYield Range
    AlkylationDMF, 80–100°C, 24h60–75%
    Amide CouplingEDC/HOBt, DCM, RT50–65%

Q. How is the structural integrity of this compound verified in synthetic batches?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and aromatic fluorophenyl signals (δ 6.8–7.2 ppm) .
  • HPLC-MS : Purity assessment (C18 column, acetonitrile/water gradient) and molecular ion peak validation (expected m/z: ~424 [M+H]⁺) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (±0.3%) .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the neuropharmacological activity of this compound, considering its piperazine moiety?

  • Targets : Serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to structural similarity to known ligands .
  • Assays :

  • Radioligand Binding : Compete with [³H]8-OH-DPAT (5-HT₁A) or [³H]spiperone (D₂) in transfected HEK-293 cells. Use 10⁻⁶–10⁻¹² M concentrations for IC₅₀ determination .
  • Functional Assays : Measure cAMP accumulation (GPCR activity) or β-arrestin recruitment (BRET-based systems) .

Q. How can researchers resolve contradictions in reported binding affinities of piperazine derivatives across different studies?

  • Sources of Variability :

  • Receptor subtype specificity (e.g., 5-HT₁A vs. 5-HT₂A).
  • Assay conditions (e.g., membrane preparation vs. whole-cell systems) .
    • Mitigation Strategies :

Standardize protocols (e.g., uniform cell lines, buffer composition).

Use reference ligands (e.g., ketanserin for 5-HT₂A) as internal controls .

Q. What strategies are employed to optimize the pharmacokinetic properties of this compound derivatives?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP (target: 2–3) and improve aqueous solubility .
  • Metabolic Stability :

  • In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-dealkylation) .
  • Prodrug Design : Mask labile groups with acetyl or PEGylated moieties .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between cell lines be addressed?

  • Factors : Cell permeability (e.g., P-gp efflux in MDR1-overexpressing lines), metabolic enzyme expression .
  • Solutions :

  • Use isogenic cell pairs (e.g., parental vs. P-gp knockdown).
  • Normalize data to intracellular concentration via LC-MS quantification .

Structural-Activity Relationship (SAR) Considerations

Q. Which structural modifications enhance selectivity for 5-HT₁A over α₁-adrenergic receptors?

  • Key Modifications :

  • Piperazine Substituents : Bulkier groups (e.g., 4-fluorophenyl) reduce α₁ affinity .
  • Linker Optimization : Ethyl spacers (vs. methyl) improve conformational flexibility for 5-HT₁A binding .

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